3-[2,4-DIMETHYL-5-(N-METHYLMETHANESULFONAMIDO)BENZENESULFONAMIDO]-N,N-DIMETHYLPROPANAMIDE
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Overview
Description
3-[2,4-Dimethyl-5-(N-methylmethanesulfonamido)benzenesulfonamido]-N,N-dimethylpropanamide is a complex organic compound that features a sulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2,4-dimethyl-5-(N-methylmethanesulfonamido)benzenesulfonamido]-N,N-dimethylpropanamide typically involves multiple steps. One common route includes the following steps:
Formation of the sulfonamide group: This is achieved by reacting a sulfonyl chloride with an amine in the presence of a base such as pyridine to absorb the generated hydrochloric acid.
Coupling reactions: The intermediate compounds are then subjected to coupling reactions, such as Suzuki–Miyaura coupling, which involves the use of boron reagents and palladium catalysts under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and purity. The process typically includes:
Batch processing: Where the reactions are carried out in large batches to maximize yield.
Continuous flow reactors: These are used to maintain a steady production rate and improve efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[2,4-Dimethyl-5-(N-methylmethanesulfonamido)benzenesulfonamido]-N,N-dimethylpropanamide undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium catalysts are commonly used in coupling reactions.
Major Products
Sulfoxides and sulfones: From oxidation reactions.
Amines: From reduction reactions.
Substituted sulfonamides: From nucleophilic substitution reactions.
Scientific Research Applications
3-[2,4-Dimethyl-5-(N-methylmethanesulfonamido)benzenesulfonamido]-N,N-dimethylpropanamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate.
Biological Research: Used in the study of enzyme inhibition and protein interactions.
Industrial Applications: Employed in the synthesis of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[2,4-dimethyl-5-(N-methylmethanesulfonamido)benzenesulfonamido]-N,N-dimethylpropanamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites.
Protein Interactions: It may interact with proteins, affecting their function and stability.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with similar functional groups.
Sulfamethoxazole: An antibiotic with a sulfonamide group.
N,N-Dimethylformamide dimethyl acetal: Another compound with similar structural features.
Properties
IUPAC Name |
3-[[2,4-dimethyl-5-[methyl(methylsulfonyl)amino]phenyl]sulfonylamino]-N,N-dimethylpropanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O5S2/c1-11-9-12(2)14(10-13(11)18(5)24(6,20)21)25(22,23)16-8-7-15(19)17(3)4/h9-10,16H,7-8H2,1-6H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXNMBLAIZHOQKG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1N(C)S(=O)(=O)C)S(=O)(=O)NCCC(=O)N(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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